molecular formula C13H18N2O2S B250016 N-carbamothioyl-3-(3-methylbutoxy)benzamide

N-carbamothioyl-3-(3-methylbutoxy)benzamide

货号: B250016
分子量: 266.36 g/mol
InChI 键: ZOVLUANGYIEHPH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-carbamothioyl-3-(3-methylbutoxy)benzamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cell signaling pathways. TAK-659 has been shown to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), which is a key player in B-cell receptor signaling.

作用机制

N-carbamothioyl-3-(3-methylbutoxy)benzamide exerts its effects by inhibiting the activity of BTK, which is a key enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of B-cell malignancies. By inhibiting BTK activity, this compound disrupts downstream signaling pathways, leading to decreased cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have also shown that this compound reduces tumor growth and improves survival in mouse models of CLL and NHL. This compound has also been shown to have minimal off-target effects, indicating its specificity for BTK inhibition.

实验室实验的优点和局限性

N-carbamothioyl-3-(3-methylbutoxy)benzamide has several advantages for lab experiments, including its specificity for BTK inhibition, high potency, and low toxicity. These properties make it suitable for studying the role of BTK in B-cell signaling pathways and for evaluating the efficacy of BTK inhibitors in preclinical models of B-cell malignancies. However, this compound also has several limitations, including its limited solubility and poor bioavailability, which may affect its pharmacokinetics and efficacy in vivo.

未来方向

There are several future directions for research on N-carbamothioyl-3-(3-methylbutoxy)benzamide, including the evaluation of its efficacy in clinical trials for the treatment of B-cell malignancies. Other potential directions include the optimization of its pharmacokinetics and bioavailability, the investigation of its effects on other signaling pathways, and the development of combination therapies with other BTK inhibitors or immunomodulatory drugs. Overall, this compound represents a promising new class of drugs for the treatment of B-cell malignancies, and further research is needed to fully understand its potential therapeutic applications.

合成方法

The synthesis of N-carbamothioyl-3-(3-methylbutoxy)benzamide involves several steps, including the reaction of 4-bromo-3-methylphenol with potassium carbonate to form 4-hydroxy-3-methylphenyl carbamate. This intermediate is then reacted with thioamide to form the desired product, this compound. The synthesis method has been optimized to produce high yields of pure product, making it suitable for large-scale production.

科学研究应用

N-carbamothioyl-3-(3-methylbutoxy)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have also demonstrated the efficacy of this compound in reducing tumor growth and improving survival in mouse models of CLL and NHL. This compound is currently being evaluated in clinical trials for the treatment of B-cell malignancies, including CLL and NHL.

属性

分子式

C13H18N2O2S

分子量

266.36 g/mol

IUPAC 名称

N-carbamothioyl-3-(3-methylbutoxy)benzamide

InChI

InChI=1S/C13H18N2O2S/c1-9(2)6-7-17-11-5-3-4-10(8-11)12(16)15-13(14)18/h3-5,8-9H,6-7H2,1-2H3,(H3,14,15,16,18)

InChI 键

ZOVLUANGYIEHPH-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=CC=CC(=C1)C(=O)NC(=S)N

规范 SMILES

CC(C)CCOC1=CC=CC(=C1)C(=O)NC(=S)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。